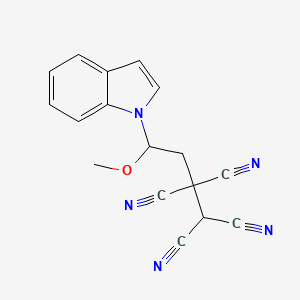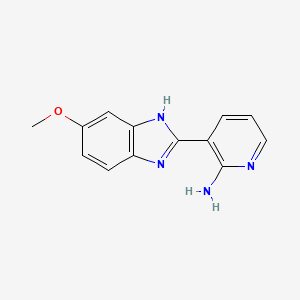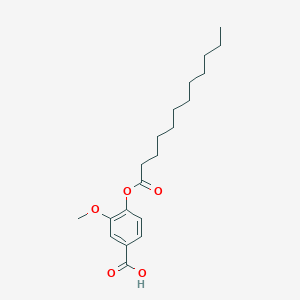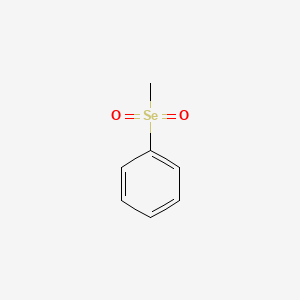![molecular formula C18H17Cl9Ge3O B14352756 [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) CAS No. 91734-74-6](/img/structure/B14352756.png)
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane): is a complex organogermanium compound It is characterized by the presence of a cyclohexane ring substituted with a phenoxyphenyl group and three trichlorogermane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) typically involves the reaction of cyclohexane derivatives with phenoxyphenyl and trichlorogermane reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would require stringent control of temperature, pressure, and reaction time to ensure high yield and purity of the product. Purification steps such as recrystallization or chromatography may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form germanium oxides.
Reduction: Reduction reactions can convert the trichlorogermane groups to germane derivatives.
Substitution: The trichlorogermane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base or catalyst.
Major Products
The major products formed from these reactions include germanium oxides, germane derivatives, and various substituted cyclohexane compounds.
Scientific Research Applications
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogermanium compounds and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.
Mechanism of Action
The mechanism of action of [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) involves its interaction with molecular targets through its trichlorogermane groups. These groups can form covalent bonds with nucleophilic sites on biomolecules or other compounds, leading to various biochemical and chemical effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modification of material properties.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorosilane): Similar structure but with silicon instead of germanium.
[1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorostannane): Similar structure but with tin instead of germanium.
Uniqueness
The uniqueness of [1-(4-Phenoxyphenyl)cyclohexane-1,3,5-triyl]tris(trichlorogermane) lies in its germanium content, which imparts distinct chemical and physical properties compared to its silicon and tin analogs. These properties include higher reactivity and potential for forming stable complexes with various ligands.
Properties
CAS No. |
91734-74-6 |
|---|---|
Molecular Formula |
C18H17Cl9Ge3O |
Molecular Weight |
786.3 g/mol |
IUPAC Name |
trichloro-[1-(4-phenoxyphenyl)-3,5-bis(trichlorogermyl)cyclohexyl]germane |
InChI |
InChI=1S/C18H17Cl9Ge3O/c19-28(20,21)14-10-15(29(22,23)24)12-18(11-14,30(25,26)27)13-6-8-17(9-7-13)31-16-4-2-1-3-5-16/h1-9,14-15H,10-12H2 |
InChI Key |
SAQWUVMILPDGAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(CC1[Ge](Cl)(Cl)Cl)(C2=CC=C(C=C2)OC3=CC=CC=C3)[Ge](Cl)(Cl)Cl)[Ge](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)
![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)
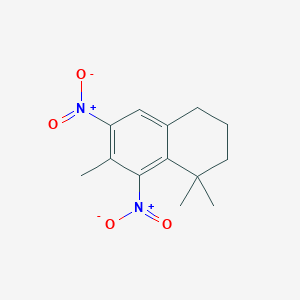
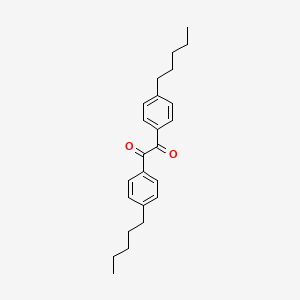
![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)


![3-[(1,3-Dichloropropan-2-YL)oxy]propane-1,2-diol](/img/structure/B14352721.png)
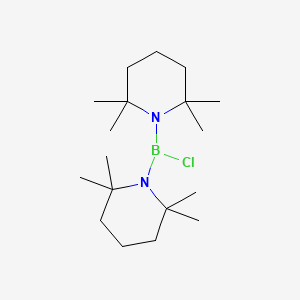
![N-[3-Chloro-4-(2-ethoxyphenoxy)phenyl]-2-phenylacetamide](/img/structure/B14352730.png)
